molecular formula C16H17NO3 B191414 Higenamine CAS No. 5843-65-2

Higenamine

Cat. No.: B191414
CAS No.: 5843-65-2
M. Wt: 271.31 g/mol
InChI Key: WZRCQWQRFZITDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Higenamine, a natural product with multiple targets in heart diseases, is originally derived from Aconitum . It has been identified as a new type of α1-AR antagonist, which contributes to its antihypertensive effect and inhibits platelet aggregation . It acts as a β-AR receptor agonist by acting on dobutamine receptors .

Mode of Action

This compound works like a stimulant . In some parts of the body, it causes tissues to relax. In other parts of the body, such as the heart, it causes tissue to contract . It seems to increase heart contractions and speed up the heart rate .

Biochemical Pathways

The heart protection and therapeutic effects of this compound on heart disease are related to regulating LKB1/AMPKα/Sirt1, mediating the β2-AR/PI3K/AKT cascade, induction of heme oxygenase-1, suppressing TGF-β1/Smad signaling, and targeting ASK1/MAPK (ERK, P38)/NF-kB signaling pathway . This compound has been shown to increase the expression of p-PI3K and p-AKT in various tissues .

Pharmacokinetics

Peak concentrations (Cmax) of this compound ranged from 15.1 to 44.0 ng/mL. The half-life of this compound was 0.133 h, while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 . The volume of distribution (V) was 48 L. The total clearance (CL) was 249 L/h. Within 8 h, 9.3% of this compound was recovered in the urine .

Result of Action

This compound has effects on improving energy metabolism of cardiomyocytes, anti-cardiac fibroblast activation, anti-oxidative stress, and anti-apoptosis . Accumulating evidence from various studies has shown that this compound exerts a wide range of cardiovascular pharmacological effects in vivo and in vitro, including alleviating heart failure, reducing cardiac ischemia/reperfusion injury, attenuating pathological cardiac fibrosis, and dysfunction .

Action Environment

The antioxidant working mechanism of this compound in aqueous and lipid-like environments has been studied . The pH values and the molar fraction at physiological pH were determined in aqueous solution . At physiological pH (7.4), the scavenging activity of this compound against the •OOH radical is higher than that of Trolox, chosen as a reference antioxidant .

Biochemical Analysis

Biochemical Properties

Higenamine is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits the apoptosis biochemical markers caspase 3 and 9 in primary neonatal rats and adult mouse ventricular myocytes .

Cellular Effects

This compound has effects on improving energy metabolism of cardiomyocytes, anti-cardiac fibroblast activation, anti-oxidative stress, and anti-apoptosis . It exerts a wide range of cardiovascular pharmacological effects in vivo and in vitro, including alleviating heart failure, reducing cardiac ischemia/reperfusion injury, and attenuating pathological cardiac fibrosis and dysfunction .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is related to regulating LKB1/AMPKα/Sirt1, mediating the β2-AR/PI3K/AKT cascade, induction of heme oxygenase-1, suppressing TGF-β1/Smad signaling, and targeting ASK1/MAPK (ERK, P38)/NF-kB signaling pathway .

Temporal Effects in Laboratory Settings

In a phase I study, peak concentrations (Cmax) of this compound ranged from 15.1 to 44.0 ng/mL. The half-life of this compound was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

This compound treatment resulted in enhanced bone formation and prevented accelerated bone loss on two animal models that mimic spontaneous senile osteoporosis and postmenopausal osteoporosis .

Metabolic Pathways

Pathway analysis showed that this compound on CHF treatment was related to energy metabolism signaling pathways, including glycerophospholipid metabolism, linoleic acid metabolism, fatty acid metabolism, citrate cycle (TCA cycle), arachidonic acid metabolism, pantothenate and CoA biosynthesis, and pyruvate metabolism .

Transport and Distribution

The volume of distribution (V) of this compound was 48 L (range, 30.8–80.6 L). The total clearance (CL) was 249 L/h (range, 199-336 L/h). Within 8 h, 9.3% (range, 4.6%–12.4%) of this compound was recovered in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Higenamine can be synthesized through several chemical routes. One common method involves the condensation of dopamine with 4-hydroxybenzaldehyde, followed by reduction and cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Plants like Nandina domestica and Aconitum carmichaelii are rich in this compound and are processed to isolate the compound. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQWQRFZITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973974
Record name Higenamine
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URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5843-65-2, 106032-53-5
Record name Higenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Higenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Higenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIGENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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